N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide
Description
N-[2-(1,3-Benzothiazol-2-yl)phenyl]propanamide is a benzothiazole-containing amide derivative characterized by a propanamide group attached to a phenyl ring fused with a 1,3-benzothiazole moiety. Benzothiazole derivatives are known for their bioactivity, including roles in targeting low-molecular-weight protein tyrosine phosphatases (LMWPTPs) . The absence of complex substituents (e.g., nitro or sulfonyl groups) in this compound may simplify synthesis but could influence its binding specificity compared to analogs.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-2-15(19)17-12-8-4-3-7-11(12)16-18-13-9-5-6-10-14(13)20-16/h3-10H,2H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCKGKOZXDVGDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide typically involves the reaction of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The propanamide moiety is then introduced through an amide coupling reaction. Common reagents used in these reactions include hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethylformamide (DMF) as the solvent .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves multi-step synthetic routes that are optimized for high yield and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization are employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
Antimicrobial Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide has demonstrated significant antibacterial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The compound inhibits bacterial enzymes critical for cell survival, leading to cell death.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1.5 µg/mL |
| Escherichia coli | 2.0 µg/mL |
| Pseudomonas aeruginosa | 3.0 µg/mL |
Recent studies have reported that the compound's MIC values are comparable to established antibiotics, highlighting its potential as an alternative treatment option for resistant strains.
Anticancer Properties
The compound has shown promise as an anticancer agent by inducing apoptosis in various cancer cell lines.
- Mechanism of Action : It modulates cellular pathways involved in survival and proliferation, potentially interacting with proteins that regulate the cell cycle.
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.85 |
| HCT116 (Colorectal) | 4.53 |
Research indicates that this compound induces a dose-dependent increase in caspase activity, confirming its role as an apoptosis inducer .
Study on Antimicrobial Efficacy
A study published in PubMed reported that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The MIC values were significantly lower than those of traditional antibiotics, suggesting its potential as a new antimicrobial agent .
Anticancer Research
Another investigation focused on the compound's ability to induce apoptosis in breast cancer cells. The results indicated a significant increase in caspase activity correlated with higher concentrations of the compound, demonstrating its effectiveness in targeting cancer cell survival mechanisms .
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like topoisomerases, which are involved in DNA replication and repair, thereby exerting its anticancer effects. The compound may also interact with bacterial cell membranes, leading to antimicrobial activity .
Comparison with Similar Compounds
Chlorinated Benzothiazole Analogs
Compound : N-[2-(1,3-Benzothiazol-2-yl)-4-chlorophenyl]-2-methylpropanamide (CAS: 723752-77-0)
- Molecular Formula : C₁₇H₁₅ClN₂OS
- Molar Mass : 330.83 g/mol
- Key Features : A chlorine atom at the 4-position of the phenyl ring and a 2-methylpropanamide group.
- The 2-methyl group on the propanamide introduces steric hindrance, which may alter interactions with biological targets compared to the non-methylated propanamide in the parent compound.
- Predicted pKa : 13.28 ± 0.70, suggesting moderate basicity .
Nitrobenzenesulfonyl Derivatives (Compounds 17b and 17c)
Compound 17b : N-(1,3-Benzothiazol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]-3-phenylpropanamide
- Yield : 83.98%
- Melting Point : 111.5–111.7°C
- Molecular Formula : C₂₉H₂₂N₄O₆S₂
- Key Features : A nitrobenzenesulfonyl group and a formamido linker.
- Spectroscopy: FTIR confirmed NH (3285 cm⁻¹), C=O (1690 cm⁻¹), and NO₂ (1530 cm⁻¹) groups. NMR and HRMS validated aromatic and alkyl carbon environments .
Compound 17c : N-(1,3-Benzothiazol-2-yl)-3-(1H-indol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]propanamide
- Yield : 99.33%
- Melting Point : 140.0–140.4°C
- Molecular Formula : C₃₄H₂₄N₆O₆S₂
- Key Features : An indole substituent replaces the phenyl group in 17b.
- Comparison : The indole moiety may enhance π-π stacking interactions in biological systems, while the higher molecular weight (676.71 g/mol) correlates with its elevated melting point .
Benzimidazole-Based Analogs
Compound : N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide
- Molecular Formula : C₁₄H₁₈N₄O
- Key Features : A benzimidazole ring replaces the benzothiazole, with an ethyl linker and dimethylpropanamide group.
- Impact : The benzimidazole’s dual nitrogen atoms could alter hydrogen-bonding capacity, while the ethyl linker increases flexibility compared to the rigid phenyl attachment in the target compound .
Heterocyclic Variants with Triazole Moieties
Compound : Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate
- Key Features : A triazole ring and phenylacetyl group.
- Comparison : While structurally distinct, the presence of aromatic systems and amide bonds highlights shared synthetic strategies, such as nucleophilic substitution reactions, with benzothiazole derivatives .
Comparative Analysis Table
*Predicted based on structural similarity to .
Key Findings and Implications
- Synthetic Efficiency : Compounds 17b and 17c exhibit high yields (83–99%), suggesting robust synthetic routes for benzothiazole derivatives . The target compound’s simpler structure may allow even more straightforward synthesis.
- Biological Relevance : The benzothiazole core is associated with LMWPTP inhibition (e.g., Cpd D in ). Substituents like chlorine or nitro groups enhance target affinity but may increase metabolic instability.
- Physical Properties : Higher molecular weight correlates with elevated melting points (e.g., 140°C for 17c), indicating crystalline stability. The target compound’s lower mass may improve solubility but reduce thermal stability.
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, also known by its chemical formula , features a benzothiazole moiety that contributes to its biological properties. The compound's structure allows for interactions with various biological targets, making it a candidate for antimicrobial and anticancer applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Antimicrobial Activity : The compound exhibits antibacterial properties by inhibiting bacterial enzymes essential for cellular processes. This disruption leads to cell death in susceptible bacterial strains.
- Anticancer Activity : this compound has been shown to induce apoptosis in cancer cells. It does so by modulating pathways involved in cell survival and proliferation, particularly affecting the signaling cascades that regulate these processes .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies and Research Findings
- Antimicrobial Studies : In vitro studies have demonstrated that this compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was found to disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to cell lysis.
- Cancer Research : A study highlighted that this compound exhibited potent cytotoxic effects against several cancer cell lines, including MCF-7 and U-937. The mechanism involved the activation of apoptotic pathways, which was confirmed through flow cytometry assays showing increased rates of apoptosis in treated cells .
- Anti-inflammatory Effects : Research has also indicated that derivatives of benzothiazole, including this compound, demonstrate anti-inflammatory properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). These compounds were effective in reducing inflammation in animal models .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for N-[2-(1,3-benzothiazol-2-yl)phenyl]propanamide?
- Methodology : Synthesis typically involves coupling 2-aminobenzothiazole derivatives with acyl chlorides (e.g., propanoyl chloride) in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF). Triethylamine is often used as a base to neutralize HCl byproducts .
- Key Parameters :
- Temperature : Reflux conditions (~40–60°C) improve reaction efficiency.
- Purification : Column chromatography or recrystallization ensures high purity (>95%).
- Monitoring : Thin-layer chromatography (TLC) and -NMR track reaction progress .
Q. How is the compound characterized post-synthesis?
- Analytical Techniques :
- Spectroscopy : - and -NMR confirm structural integrity (e.g., amide proton at δ ~8–10 ppm, benzothiazole aromatic signals) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed m/z vs. calculated) .
- Thermal Analysis : Melting point determination ensures consistency (e.g., 111–140°C for related analogs) .
Advanced Research Questions
Q. How do structural modifications (e.g., substitution on the benzothiazole or phenyl ring) influence biological activity compared to analogs?
- Structure-Activity Relationship (SAR) Strategies :
- Substituent Screening : Introduce electron-withdrawing (e.g., -Cl, -F) or donating groups (-OCH) to modulate electronic properties.
- Bioactivity Assays : Test derivatives in standardized antimicrobial (MIC assays) or anticancer (IC in cell lines) models.
- Key Findings : Fluorinated derivatives exhibit enhanced anticancer activity due to improved membrane permeability, while chlorinated analogs show stronger antimicrobial effects .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC values)?
- Methodological Solutions :
- Replication Studies : Reproduce assays under standardized conditions (e.g., cell line origin, incubation time).
- Orthogonal Assays : Validate activity using multiple techniques (e.g., MTT assay vs. apoptosis markers).
- Meta-Analysis : Compare datasets across studies to identify outliers or confounding variables (e.g., solvent effects on bioavailability) .
Q. How can computational methods (e.g., molecular docking) predict the compound’s mechanism of action?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
